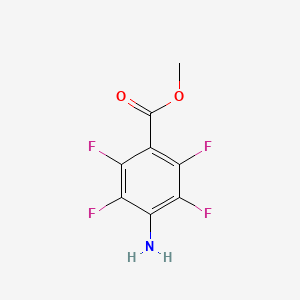

Methyl 4-amino-2,3,5,6-tetrafluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-2,3,5,6-tetrafluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO2/c1-15-8(14)2-3(9)5(11)7(13)6(12)4(2)10/h13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJAHQQDVVZPLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C(=C1F)F)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382094 | |

| Record name | Methyl 4-amino-2,3,5,6-tetrafluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

715-37-7 | |

| Record name | Methyl 4-amino-2,3,5,6-tetrafluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Synthesis of Methyl 4-amino-2,3,5,6-tetrafluorobenzoate: A High-Value Building Block

An In-depth Technical Guide for Drug Development Professionals

Abstract

Methyl 4-amino-2,3,5,6-tetrafluorobenzoate is a critical fluorinated building block in medicinal chemistry and materials science, prized for its unique electronic properties and synthetic versatility. This guide provides a comprehensive, in-depth analysis of its synthesis from the readily available precursor, pentafluorobenzoic acid. The narrative is structured to deliver not just a protocol, but a foundational understanding of the reaction dynamics, focusing on the causality behind experimental choices. We will dissect a robust two-step synthetic pathway: the initial esterification of pentafluorobenzoic acid to its methyl ester, followed by a highly regioselective nucleophilic aromatic substitution (SNAr) to install the C4-amino functionality. This document is intended for researchers, chemists, and drug development professionals seeking to master the synthesis of this and related polyfluoroaromatic compounds.

Introduction: The Strategic Value of Fluorinated Anilines

Polyfluorinated aromatic compounds are cornerstones of modern drug discovery. The incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] this compound, in particular, serves as a versatile intermediate for introducing a tetrafluorinated aniline moiety into complex molecular architectures, a common strategy in the development of novel therapeutics and advanced materials.[1][2]

The synthesis from pentafluorobenzoic acid presents a logical and cost-effective route. However, it requires a nuanced understanding of the interplay between the highly electron-deficient aromatic ring and the functional groups involved. This guide elucidates a field-proven, two-stage approach, emphasizing mechanistic principles and procedural integrity.

Overall Synthetic Strategy

The conversion of pentafluorobenzoic acid to the target compound is efficiently achieved in two sequential steps. This strategy ensures high yields and purity by first protecting the carboxylic acid as a methyl ester, which then acts as a potent para-directing group in the subsequent amination reaction.

Caption: High-level overview of the two-step synthesis.

Part I: Synthesis of Methyl Pentafluorobenzoate (Intermediate)

The first critical step is the conversion of the carboxylic acid to its corresponding methyl ester. This transformation is essential for two primary reasons: it protects the acidic proton of the carboxyl group, which would interfere with the basic conditions of the amination step, and the resulting ester group acts as a powerful electron-withdrawing group, which is crucial for activating the aromatic ring for the subsequent nucleophilic attack.

Core Methodology: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic, reliable, and scalable method for this transformation. It involves reacting the carboxylic acid with an excess of alcohol (in this case, methanol) under strong acid catalysis.[3][4]

Mechanism Insight: The reaction is an equilibrium process. The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[5] This allows the weakly nucleophilic methanol to attack the carbonyl carbon. A series of proton transfers and the subsequent elimination of a water molecule yield the final ester product.[3][5] Using methanol as the solvent drives the equilibrium towards the product side, ensuring a high conversion rate.

Experimental Protocol: Fischer-Speier Esterification

This protocol is adapted from standard, well-established esterification procedures for aromatic acids.[6]

-

Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add pentafluorobenzoic acid (1 equiv.).

-

Reagent Addition: Add methanol (10-20 equiv., serving as both reagent and solvent). While stirring, carefully add concentrated sulfuric acid (0.1-0.2 equiv.) dropwise.

-

Reaction Execution: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel containing 100 mL of cold water.

-

Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 50 mL of brine.[6]

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The resulting methyl pentafluorobenzoate is often of sufficient purity (>97%) for the next step.[7] If necessary, further purification can be achieved by vacuum distillation.

Data Summary: Esterification

| Reagent | Molar Eq. | Purpose |

| Pentafluorobenzoic Acid | 1.0 | Starting Material |

| Methanol | 10 - 20 | Reagent and Solvent |

| Concentrated Sulfuric Acid | 0.1 - 0.2 | Catalyst |

| Expected Yield | >95% |

Alternative Esterification Methods

For syntheses sensitive to strong acids, alternative methods can be employed:

-

Thionyl Chloride (SOCl₂): The carboxylic acid can be converted to the more reactive acyl chloride using SOCl₂, followed by quenching with methanol. This method is effective for structurally similar compounds.[8][9]

-

Solid-Acid Catalysts: Heterogeneous catalysts like UiO-66-NH₂ or zirconium/titanium solid acids offer advantages in terms of easier separation and catalyst recycling, representing a greener approach.[10][11][12]

Part II: Synthesis of this compound

This step is the cornerstone of the synthesis, involving a Nucleophilic Aromatic Substitution (SNAr) reaction. The high electrophilicity of the pentafluorophenyl ring makes it exceptionally susceptible to attack by nucleophiles.

Mechanistic Deep Dive: The SNAr Reaction

The SNAr mechanism on polyfluoroarenes is a two-step addition-elimination process.[13]

-

Nucleophilic Attack: The nucleophile (ammonia) attacks one of the ring carbons, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13]

-

Leaving Group Elimination: The aromaticity is restored by the elimination of a fluoride ion, which is a competent leaving group in this context.

Causality of Regioselectivity: The key to this synthesis is the predictable substitution at the C4 (para) position. This high regioselectivity is governed by the powerful electron-withdrawing effects of both the five fluorine atoms and the C1-ester group. The ester group, in particular, strongly stabilizes the negative charge of the Meisenheimer intermediate when the nucleophilic attack occurs at the para position, making this pathway kinetically and thermodynamically favored over ortho or meta attack.[14][15]

Caption: The Addition-Elimination mechanism of the SNAr reaction.

Experimental Protocol: Direct Amination

This protocol is based on a reported procedure for the amination of pentafluorobenzoic acid, which is directly applicable to its methyl ester.[16]

!!! SAFETY WARNING !!! This procedure involves the use of a high-pressure bomb reactor and anhydrous ammonia. It must be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions, including a blast shield.

-

Reactor Charging: Place methyl pentafluorobenzoate (1 equiv.) and a suitable polar aprotic solvent such as nitromethane or DMF into a high-pressure steel bomb reactor.[2][16]

-

Ammonia Addition: Cool the reactor in a dry ice/acetone bath. Carefully condense anhydrous ammonia (5-10 equiv.) into the reactor.

-

Reaction Execution: Seal the bomb reactor securely. Place it behind a blast shield and heat it in an oven or with a heating mantle to 100°C for 20-24 hours.[16]

-

Work-up:

-

Cool the reactor completely to room temperature, then further cool in a dry ice/acetone bath before carefully venting the excess ammonia in a fume hood.

-

Open the reactor and transfer the contents to a beaker.

-

Evaporate the solvent under reduced pressure.

-

The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Data Summary: Amination

| Parameter | Condition | Rationale |

| Nucleophile | Anhydrous Ammonia | Potent nucleophile for SNAr |

| Solvent | Nitromethane or other polar aprotic | Solubilizes reactants and facilitates the ionic reaction pathway |

| Temperature | 100°C | Provides sufficient activation energy for the reaction[16] |

| Pressure | Autogenous (High) | Maintained by heating the sealed reactor |

| Time | 20-24 hours | Ensures complete reaction[16] |

| Expected Yield | 85-95% |

Alternative Amination Route: Azide-Reduction Pathway

An alternative and often milder route to the amino group involves a two-step sequence:

-

Azide Substitution: Reaction of methyl pentafluorobenzoate with sodium azide (NaN₃) in a polar aprotic solvent like DMF or DMSO to yield methyl 4-azido-2,3,5,6-tetrafluorobenzoate.[7]

-

Reduction: The resulting azide is then reduced to the primary amine. This can be achieved through various methods, such as catalytic hydrogenation (H₂/Pd-C) or a Staudinger reaction (using triphenylphosphine followed by hydrolysis).[2] This pathway can offer high yields (up to 95%) and avoids the need for high-pressure equipment.[2]

Conclusion

The synthesis of this compound from pentafluorobenzoic acid is a robust and efficient process rooted in fundamental principles of organic chemistry. The two-step sequence of Fischer esterification followed by a highly regioselective nucleophilic aromatic substitution provides a reliable pathway to this high-value intermediate. By understanding the mechanistic underpinnings of each step—from the equilibrium nature of the esterification to the charge stabilization that dictates para-selectivity in the SNAr reaction—researchers can confidently execute and adapt this synthesis for applications in drug discovery and materials science.

References

-

Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - ResearchGate. ResearchGate. Available at: [Link]

-

Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. MDPI. Available at: [Link]

-

Preparation of Pentafluorophenol and Other Polyfluorophenols and Polyfluorodihydroxybenzenes from Polyfluoroaromatic Acids - Fluorine Notes. Fluorine Notes. Available at: [Link]

-

Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Wiley Online Library. Available at: [Link]

-

Pentafluoromethylbenzene - Wikipedia. Wikipedia. Available at: [Link]

-

An electrochemical C–O coupling approach to pentafluorophenyl esters - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

-

Synthesis of 4-amino-2,3,5,6-tetrafluorobenzoic acid - PrepChem.com. PrepChem.com. Available at: [Link]

-

Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]

-

Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

-

Methyl 2-amino-3,4,5,6-tetrafluorobenzoate - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

-

Methyl Pentafluorobenzoate | C8H3F5O2 | CID 606853 - PubChem - NIH. National Center for Biotechnology Information. Available at: [Link]

- US9365494B2 - Process for synthesis of amino-methyl tetralin derivatives - Google Patents. Google Patents.

-

Methyl 2-amino-3,4,5,6-tetra-fluoro-benzoate - PubMed. National Center for Biotechnology Information. Available at: [Link]

-

Chemical Properties of Pentafluorobenzoic acid, 2-butyl ester (CAS 99483-12-2) - Cheméo. Cheméo. Available at: [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]

-

Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

-

Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. Royal Society of Chemistry. Available at: [Link]

-

Nucleophilic Aromatic Substitution on Pentafluorophenyl‐Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionalized Chromophores for Potential Application in Photodynamic Therapy | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

-

Nucleophilic Aromatic Substitution - YouTube. YouTube. Available at: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]

-

Lab5 procedure esterification. University of Massachusetts. Available at: [Link]

-

Aldehydes, Ketones and Carboxylic Acids - NCERT. National Council of Educational Research and Training. Available at: [Link]

-

Deciphering the ammonia transformation mechanism of a novel marine multi-stress-tolerant yeast, Pichia kudriavzevii HJ2, as revealed by integrated omics analysis - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]

-

One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - ResearchGate. ResearchGate. Available at: [Link]

-

Benzoic Acid + Methanol = ?? (Methyl Benzoate + Water) - YouTube. YouTube. Available at: [Link]

-

Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism) - YouTube. YouTube. Available at: [Link]

-

Amination – Knowledge and References - Taylor & Francis. Taylor & Francis Online. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Amino-2,3,5,6-tetrafluorobenzoic acid | 944-43-4 | Benchchem [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. personal.tcu.edu [personal.tcu.edu]

- 7. ossila.com [ossila.com]

- 8. Methyl 2-amino-3,4,5,6-tetrafluorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methyl 2-amino-3,4,5,6-tetra-fluoro-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Preparation of Methyl 4-amino-2,3,5,6-tetrafluorobenzoate via Esterification

This guide provides a comprehensive technical overview for the synthesis of Methyl 4-amino-2,3,5,6-tetrafluorobenzoate, a critical intermediate in pharmaceutical and materials science. We will explore the mechanistic principles, compare established synthetic protocols, and provide a detailed, field-proven methodology for its preparation through esterification. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to this synthesis.

Introduction: Significance and Synthetic Challenges

This compound is a valuable building block derived from 4-Amino-2,3,5,6-tetrafluorobenzoic acid. The presence of a polyfluorinated benzene ring, a nucleophilic amino group, and a reactive ester functional group makes it a versatile precursor for the synthesis of complex molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents[1].

The synthesis of this ester, however, is not without its challenges. The core of the process is the esterification of the parent carboxylic acid. Two primary factors complicate this transformation:

-

Electronic Effects of the Fluorinated Ring: The four fluorine atoms are strongly electron-withdrawing, which decreases the nucleophilicity of the amino group and can influence the reactivity of the carboxylic acid.

-

Ambiphilic Nature of the Substrate: The molecule contains both an acidic carboxylic acid group and a basic amino group. In the presence of a strong acid catalyst required for esterification, the amino group is readily protonated[2][3]. This protonation prevents the amino group from participating in undesirable side reactions but also means that the acid catalyst is consumed, often requiring stoichiometric or even excess amounts[3].

This guide will focus on navigating these challenges to achieve a high-yield, high-purity synthesis.

Mechanistic Pathways for Esterification

The conversion of a carboxylic acid to an ester can be achieved through several pathways. For this specific substrate, two methods are most relevant: the direct acid-catalyzed Fischer-Speier Esterification and an indirect route via an acyl chloride intermediate.

Fischer-Speier Esterification

This is a classic and direct method involving the reaction of the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄)[4].

The role of the sulfuric acid is twofold:

-

Catalysis: It protonates the carbonyl oxygen of the carboxylic acid. This crucial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol[3][5].

-

Equilibrium Shift: The reaction is reversible. Sulfuric acid acts as a powerful dehydrating agent, sequestering the water molecule produced during the reaction. According to Le Châtelier's principle, removing a product drives the equilibrium toward the formation of more products, thus increasing the ester yield[6][7].

Caption: Mechanism of Fischer-Speier Esterification.

Acyl Chloride Intermediate Pathway

An alternative, often more reactive, route involves first converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂)[8][9]. The resulting acyl chloride is a highly reactive electrophile that readily reacts with methanol to form the ester. This method avoids the equilibrium limitations of the Fischer esterification but involves handling more hazardous reagents.

The reaction with thionyl chloride produces gaseous byproducts (SO₂ and HCl), which drives the formation of the acyl chloride[9]. This pathway is particularly useful for sterically hindered or electronically deactivated carboxylic acids.

Comparative Analysis of Synthetic Protocols

The choice of method depends on factors like scale, available equipment, and desired purity. The direct Fischer esterification is generally preferred for its simplicity and high reported yield for this specific substrate[1].

| Parameter | Fischer Esterification (H₂SO₄) | Acyl Chloride Pathway (SOCl₂) |

| Primary Reagents | 4-Amino-2,3,5,6-tetrafluorobenzoic acid, Methanol | 4-Amino-2,3,5,6-tetrafluorobenzoic acid, Thionyl Chloride, Methanol |

| Catalyst/Activator | Concentrated Sulfuric Acid | Thionyl Chloride |

| Temperature | Reflux (approx. 65 °C for Methanol)[4] | Room temperature to reflux[8] |

| Key Advantages | One-pot synthesis, high atom economy, high reported yield (95%)[1]. | Irreversible, rapid reaction with the alcohol, effective for difficult substrates. |

| Key Disadvantages | Reversible reaction, requires excess alcohol and a dehydrating agent. | Two-step process, uses hazardous and corrosive SOCl₂, produces HCl gas. |

| Workup | Neutralization with base (e.g., NaHCO₃, Na₂CO₃)[3][10]. | Removal of excess SOCl₂, then reaction with methanol, followed by neutralization. |

Detailed Experimental Protocol: Fischer Esterification

This protocol provides a step-by-step methodology for the synthesis of this compound, adapted from established procedures for aminobenzoic acids[1][3][4].

Caption: Experimental workflow for the synthesis of the target ester.

Materials and Reagents

| Reagent/Material | Grade | Notes |

| 4-Amino-2,3,5,6-tetrafluorobenzoic acid | ≥97% | Starting material. |

| Methanol (CH₃OH) | Anhydrous | Acts as both reactant and solvent. Use in excess. |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Catalyst and dehydrating agent. Handle with extreme care. |

| Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃) | 10% aqueous solution | For neutralization during workup[3][11]. |

| Deionized Water | - | For workup and washing. |

| Ethyl Acetate / Dichloromethane | Reagent Grade | For Thin-Layer Chromatography (TLC). |

Step-by-Step Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add 4-Amino-2,3,5,6-tetrafluorobenzoic acid (1.0 eq). Add an excess of anhydrous methanol (approx. 10-20 eq), which serves as both the reactant and solvent[4]. Stir the mixture at room temperature until the solid is fully suspended.

-

Catalyst Addition: Cool the flask in an ice-water bath. While stirring vigorously, slowly and carefully add concentrated sulfuric acid (1.0-1.5 eq) dropwise via a pipette[4]. Causality Note: Slow addition into a cooled solution is critical to dissipate the exothermic heat of mixing and to prevent localized side reactions that can lead to discoloration and impurities[12]. A precipitate of the aminobenzoic acid sulfate salt is expected to form[3].

-

Reflux: Attach a reflux condenser with a drying tube to the flask. Heat the mixture to a gentle reflux (approx. 65 °C) using a heating mantle. The solid should dissolve as the reaction proceeds. Maintain reflux for 2-8 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by periodically taking a small aliquot from the reaction mixture and analyzing it by Thin-Layer Chromatography (TLC) until the starting carboxylic acid spot disappears[11].

-

Workup and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing a substantial amount of ice water (approx. 10 times the volume of the reaction mixture)[3]. While stirring, slowly and carefully add a 10% aqueous solution of sodium carbonate. Causality Note: This step neutralizes the excess sulfuric acid and deprotonates the ammonium salt of the product ester. The free ester is insoluble in water and will precipitate out of the solution[13][14]. Continue adding the base until the evolution of CO₂ gas ceases and the pH of the solution is basic (pH > 8).

-

Isolation and Purification: Collect the white precipitate by vacuum filtration using a Büchner or Hirsch funnel[11]. Wash the solid product thoroughly with several portions of cold deionized water to remove any inorganic salts.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight. The final product should be a white crystalline solid. A yield of around 95% can be expected under optimized conditions[1].

Conclusion

The preparation of this compound is most effectively and efficiently achieved through a direct Fischer-Speier esterification using methanol with concentrated sulfuric acid as a catalyst and dehydrating agent. Understanding the dual role of the acid catalyst and the necessity of a basic workup to isolate the final product are key to a successful synthesis. The provided protocol is a robust and scalable method that delivers high yields of this important chemical intermediate. For alternative substrates that may be less reactive, a pathway involving a thionyl chloride-mediated conversion to the acyl chloride offers a powerful alternative.

References

-

Methyl 2-amino-3,4,5,6-tetrafluorobenzoate - PMC - NIH. [Link]

-

What is the use of sulphuric acid in esterification reaction? - Quora. [Link]

-

Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid - ResearchGate. [Link]

-

Synthesis of 4-amino-2,3,5,6-tetrafluorobenzoic acid - PrepChem.com. [Link]

-

methyl 4-aminobenzoate synthesis report - Sciencemadness.org. [Link]

- Process for the preparation of benzoic acid derivatives - Google P

-

Sulphuric Acid in Esterification Reaction - Chemistry Stack Exchange. [Link]

-

Fischer esterification (video) - Khan Academy. [Link]

-

Sulphuric acid in esterification : r/chemistry - Reddit. [Link]

-

Solved If the Fischer esterification of para-aminobenzoic | Chegg.com. [Link]

-

Solved If the Fischer esterification of para-aminobenzoic | Chegg.com. [Link]

-

3: Esterification (Experiment) - Chemistry LibreTexts. [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

Sources

- 1. 4-Amino-2,3,5,6-tetrafluorobenzoic acid | 944-43-4 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Khan Academy [khanacademy.org]

- 6. quora.com [quora.com]

- 7. reddit.com [reddit.com]

- 8. US4851160A - Process for the preparation of benzoic acid derivatives - Google Patents [patents.google.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Solved If the Fischer esterification of para-aminobenzoic | Chegg.com [chegg.com]

- 14. Solved If the Fischer esterification of para-aminobenzoic | Chegg.com [chegg.com]

Methyl 4-amino-2,3,5,6-tetrafluorobenzoate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Methyl 4-amino-2,3,5,6-tetrafluorobenzoate is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its highly functionalized structure, featuring a tetrafluorinated benzene ring, an amino group, and a methyl ester, provides a versatile platform for the synthesis of complex molecules. This guide offers an in-depth exploration of its chemical properties, structure, synthesis, reactivity, and applications, providing researchers and drug development professionals with the critical information needed to effectively utilize this valuable building block.

Chemical Identity and Structure

This compound is a white solid organic compound.[1] Its core structure consists of a benzene ring where all four hydrogen atoms have been substituted with fluorine, with an amino group at position 4 and a methyl carboxylate group at position 1.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 715-37-7[2][3] |

| Molecular Formula | C₈H₅F₄NO₂[2] |

| Molecular Weight | 223.12 g/mol |

digraph "Methyl_4-amino-2,3,5,6-tetrafluorobenzoate_2D_Structure" { graph [fontname="Arial", fontsize=12, labelloc="t", label="2D Structure of this compound", width=4, height=4]; node [fontname="Arial", fontsize=10, shape=plaintext]; edge [fontname="Arial", fontsize=10];C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N [label="NH₂"]; C_ester [label="C"]; O_double [label="O"]; O_single [label="O"]; C_methyl [label="CH₃"]; F1 [label="F"]; F2 [label="F"]; F3 [label="F"]; F4 [label="F"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

C1 -- C_ester; C_ester -- O_double [style=double]; C_ester -- O_single; O_single -- C_methyl;

C4 -- N;

C2 -- F1; C3 -- F2; C5 -- F3; C6 -- F4; }

Caption: 2D Chemical Structure.

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.35 (br, 2H, NH₂), 3.92 (s, 3H, CH₃)[1][4] |

| ¹³C NMR (125 MHz, d₆-DMSO) | δ 161.7, 146.2 (dm, J(C-F) = 251.1 Hz), 136.0 (dm, J(C-F) = 239.6 Hz), 129.9 (m), 99.1, 52.6[1] |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -140.60 (m, 2F), -162.14 (m, 2F)[1][4] |

| IR (ATR) | 3246.8, 1735.5, 1690.9, 1502.0, 1469.6, 1437.6, 1325.5, 1233.9, 1021.9, 935.8, 895.1, 691.1 cm⁻¹ (for the N-acetylated analog)[4] |

Spectroscopic Analysis Insights

The ¹H NMR spectrum clearly shows the presence of the amino protons as a broad singlet and the methyl ester protons as a sharp singlet. The ¹³C NMR displays the characteristic large coupling constants for carbons attached to fluorine. The ¹⁹F NMR shows two distinct multiplets, corresponding to the two sets of magnetically non-equivalent fluorine atoms on the aromatic ring.

Synthesis and Manufacturing

This compound is typically synthesized through two primary routes:

-

Esterification of 4-amino-2,3,5,6-tetrafluorobenzoic acid: This is a standard esterification reaction where the carboxylic acid is treated with methanol in the presence of an acid catalyst, such as sulfuric acid.[5]

-

Reduction of Methyl 4-azido-2,3,5,6-tetrafluorobenzoate: The azido precursor can be reduced to the corresponding amine. A notable method involves the use of nickel boride generated in situ from NiCl₂ and NaBH₄, which provides the product in high yield.[4] Another approach is the Staudinger reaction.[5]

Caption: Primary synthetic routes.

Experimental Protocol: Nickel Boride Mediated Reduction of Methyl 4-azido-2,3,5,6-tetrafluorobenzoate[4]

-

To a solution of methyl 4-azido-2,3,5,6-tetrafluorobenzoate (1 equivalent) in a suitable solvent (e.g., methanol), add a catalytic amount of NiCl₂ (0.5 mol%).

-

Cool the mixture in an ice bath and add NaBH₄ (2.5 equivalents) portion-wise.

-

Monitor the reaction by thin-layer chromatography until the starting material is consumed.

-

Upon completion, carefully quench the reaction with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Chemical Reactivity and Derivatization

The reactivity of this compound is dictated by its three key functional groups: the nucleophilic amino group, the electrophilic ester, and the electron-deficient tetrafluorinated ring.

-

Amino Group Reactions: The amino group can undergo acylation, alkylation, and diazotization reactions, allowing for the introduction of a wide variety of substituents.

-

Ester Group Reactions: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides by reaction with amines.

-

Nucleophilic Aromatic Substitution: The fluorine atoms on the aromatic ring are activated towards nucleophilic substitution, although the electron-donating amino group makes this less facile than in the corresponding nitro or cyano compounds.

Caption: Key reactivity pathways.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical research, most notably in drug discovery and materials science.

Medicinal Chemistry

This compound has been identified as a key intermediate in the synthesis of dihydroorotate dehydrogenase (DHODH) inhibitors .[6][7][8][9] DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway and is a validated target for the treatment of autoimmune diseases like rheumatoid arthritis and for antiviral therapies. The tetrafluorinated phenyl ring can engage in favorable interactions with the enzyme's active site, and the amino and ester functionalities provide handles for further chemical elaboration to optimize potency and pharmacokinetic properties.

Materials Science

The incorporation of highly fluorinated moieties into polymers and other materials can impart desirable properties such as thermal stability, chemical resistance, and hydrophobicity. While specific applications of this compound in this area are less documented, its precursor, 4-amino-2,3,5,6-tetrafluorobenzoic acid, is used in the development of functional materials like coatings and polymers.[5]

Safety, Handling, and Storage

Table 3: General Safety and Handling Recommendations

| Aspect | Recommendation |

| Health Hazards | May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE). |

| Personal Protective Equipment | Safety glasses, gloves, and a lab coat are mandatory. Use in a well-ventilated area or with a fume hood. |

| Storage | Store in a cool, dry, and well-ventilated place in a tightly sealed container. |

| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. |

Conclusion

This compound is a strategically important building block for advanced chemical synthesis. Its unique combination of a perfluorinated aromatic ring and reactive functional groups makes it a valuable tool for the design and synthesis of novel pharmaceuticals, particularly in the development of enzyme inhibitors. The well-defined synthetic routes and predictable reactivity profile of this compound will continue to support its application in cutting-edge research and development.

References

-

Xie, S., et al. (2015). Anilide Formation from Thioacids and Perfluoroaryl Azides. The Journal of Organic Chemistry, 80(9), 4479-4486. [Link]

-

LookChem. (n.d.). methyl 4-azido-2,3,5,6-tetrafluorobenzoate. Retrieved from [Link]

-

Scribd. (n.d.). List of Fluorine Compounds. Retrieved from [Link]

- Google Patents. (n.d.). US9006454B2 - Dihydroorotate dehydrogenase inhibitors.

-

Chemsrc. (n.d.). Methyl 4-amino-2,5-difluorobenzoate. Retrieved from [Link]

- Google Patents. (n.d.). CN104030987B - Dihydroorotate dehydrogenase inhibitors.

-

Sinfoo Biochem. (n.d.). Products. Retrieved from [Link]

- Google Patents. (n.d.). JP5680054B2 - Dihydroorotate dehydrogenase inhibitors.

- Google Patents. (n.d.). CN104030987B - Dihydroorotate dehydrogenase inhibitors.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. TCIケミカルトレーディング株式会社 [tci-chemical-trading.com]

- 3. Fluorine Compounds | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. 4-Amino-2,3,5,6-tetrafluorobenzoic acid | 944-43-4 | Benchchem [benchchem.com]

- 6. Products-Sinfoo BIOCHEM [sinfoobiotech.com]

- 7. US9006454B2 - Dihydroorotate dehydrogenase inhibitors - Google Patents [patents.google.com]

- 8. JP5680054B2 - ã¸ããããªããã¼ãè±æ°´ç´ é µç´ é»å®³å¤ - Google Patents [patents.google.com]

- 9. CN104030987B - äºæ°¢ä¹³æ¸ é ¸è±æ°¢é ¶æå¶å - Google Patents [patents.google.com]

An In-depth Technical Guide to the Identification of Methyl 4-amino-2,3,5,6-tetrafluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the identification, properties, and analytical methodologies for the chemical compound Methyl 4-amino-2,3,5,6-tetrafluorobenzoate. As a key building block in medicinal chemistry and materials science, a thorough understanding of its characteristics is paramount for its effective use and quality control.

Core Identification

The unique identity of a chemical compound is established through a combination of internationally recognized nomenclature and structural identifiers.

Chemical Abstract Service (CAS) Number

The CAS Registry Number®, which is the universally accepted unique identifier, for this compound is 715-37-7 .[1] This number should be used as the primary identifier in all documentation and purchasing.

Molecular and Structural Formulae

The empirical and molecular formula for this compound is C₈H₅F₄NO₂ .[1] This formula is derived from its molecular structure, which consists of a tetrafluorinated benzene ring with an amino group at position 4 and a methyl ester group at position 1.

IUPAC and Other Systematic Names

The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is This compound .[2]

-

Synonyms: Methyl 4-aminotetrafluorobenzoate

InChI and InChIKey

The IUPAC International Chemical Identifier (InChI) and its hashed version, the InChIKey, provide a unique and computer-readable representation of the compound's structure.

-

InChI: InChI=1S/C8H5F4NO2/c1-15-8(14)2-3(9)5(11)7(13)6(12)4(2)10/h13H2,1H3[2]

-

InChIKey: QHJAHQQDVVZPLK-UHFFFAOYSA-N[2]

Canonical SMILES

The Simplified Molecular Input Line Entry System (SMILES) string is another line notation for representing the chemical structure.

-

SMILES: COC(=O)C1=C(C(=C(C(=C1F)F)N)F)F[2]

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application.

| Property | Value | Source |

| Molecular Weight | 223.12 g/mol | |

| Appearance | Pale yellow to light yellow solid | |

| Melting Point | 116.5 °C | |

| Boiling Point (Predicted) | 313.5 ± 42.0 °C | |

| Density (Predicted) | 1.523 ± 0.06 g/cm³ | |

| Solubility | Slightly soluble in chloroform and methanol. |

Synthesis and Potential Impurities

A sound understanding of the synthetic route is crucial for anticipating potential impurities that may affect experimental outcomes. The most probable and industrially applied method for the synthesis of this compound is the Fischer-Speier esterification of its corresponding carboxylic acid precursor.

Reaction Pathway

The synthesis involves the reaction of 4-amino-2,3,5,6-tetrafluorobenzoic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).[3][4] The excess methanol often serves as the solvent, and the reaction is typically heated to reflux to drive the equilibrium towards the formation of the ester.

Caption: Fischer-Speier esterification of 4-amino-2,3,5,6-tetrafluorobenzoic acid.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-amino-2,3,5,6-tetrafluorobenzoic acid (1.0 equivalent) in an excess of anhydrous methanol (10-20 equivalents).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., concentrated sulfuric acid, 0.1-0.2 equivalents) dropwise with vigorous stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Potential Impurities

-

Unreacted Starting Material: Residual 4-amino-2,3,5,6-tetrafluorobenzoic acid.

-

By-products of Side Reactions: Potential for side reactions if the starting material contains impurities.

-

Residual Solvents: Traces of methanol, ethyl acetate, or other solvents used in the work-up and purification.

-

Catalyst Residues: Traces of the acid catalyst or its salts after neutralization.

Analytical Methods for Identification and Purity Assessment

A multi-technique approach is essential for the unambiguous identification and purity determination of this compound.

Caption: Analytical workflow for the identification and purity assessment.

Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a singlet for the methyl protons of the ester group and a broad singlet for the amine protons. The chemical shift of the methyl group will be in the typical range for a methyl ester.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the methyl carbon, and the aromatic carbons. The carbon-fluorine couplings will provide valuable structural information.

-

¹⁹F NMR: The fluorine NMR spectrum is particularly useful for confirming the substitution pattern on the aromatic ring. The tetrafluorinated ring will give rise to a complex splitting pattern due to fluorine-fluorine couplings.

IR spectroscopy provides information about the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C=O stretching: A strong absorption around 1720-1740 cm⁻¹ characteristic of an ester carbonyl group.

-

C-F stretching: Strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Predicted Molecular Ion Peaks:

Chromatographic Purity Assessment

Reversed-phase HPLC with UV detection is a standard method for determining the purity of non-volatile organic compounds.

-

Column: A C18 column is typically suitable.

-

Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the analyte has strong absorbance, likely around 254 nm.

-

Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities.[5] Given the potential for residual solvents from the synthesis, GC-MS analysis of the sample is recommended. The high reactivity of some fluorine compounds should be considered when selecting the column and analytical conditions.[5]

Safety, Handling, and Storage

Proper handling and storage are essential to ensure the safety of personnel and the integrity of the compound.

Hazard Identification

This compound is classified with the GHS07 pictogram, indicating that it can be an irritant.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Precautionary Measures

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

References

-

Guo, W., Liao, X.-J., Li, G.-Q., & Xu, S.-H. (2011). Methyl 2-amino-3,4,5,6-tetrafluorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1511. [Link]

-

Appiah, C., et al. (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1143–1151. [Link]

-

Alachem. (n.d.). Methyl 4-aminotetrafluorobenzoate. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS? Retrieved January 21, 2026, from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

Sources

- 1. Changzhou Sifluoro Chemical Co.,Ltd Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]

- 2. PubChemLite - this compound (C8H5F4NO2) [pubchemlite.lcsb.uni.lu]

- 3. Methyl 2-amino-3,4,5,6-tetrafluorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic data (NMR, IR, MS) of "Methyl 4-amino-2,3,5,6-tetrafluorobenzoate"

An In-depth Technical Guide for the Spectroscopic Characterization of Methyl 4-amino-2,3,5,6-tetrafluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Electronic Profile

The structure of this compound features a highly electron-deficient aromatic ring due to four strongly electronegative fluorine atoms. This is counterbalanced by the electron-donating effect of the amino group (-NH₂) at the C4 position and modulated by the electron-withdrawing methyl ester group (-COOCH₃) at C1. This electronic push-pull system across a perfluorinated ring dictates the molecule's chemical reactivity and its spectroscopic properties.

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is necessary for complete characterization. The high degree of fluorination introduces significant complexity, particularly through C-F and F-F spin-spin couplings.[2]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing two main signals.

-

-OCH₃ Protons: A singlet corresponding to the three methyl protons of the ester group. In the non-fluorinated analog, Methyl 4-aminobenzoate, this signal appears around 3.8 ppm.[3] The strong electron-withdrawing nature of the tetrafluorinated ring will likely deshield these protons, shifting the signal slightly downfield to an estimated δ 3.9 - 4.1 ppm .

-

-NH₂ Protons: A broad singlet corresponding to the two amine protons. The chemical shift of these protons is highly dependent on solvent, concentration, and temperature. A typical range would be δ 4.5 - 6.0 ppm . The signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be highly informative due to the large chemical shift dispersion and the presence of characteristic carbon-fluorine couplings (ⁿJCF). Due to molecular symmetry (a C2 axis bisecting the C1-C4 bond), only five signals are expected for the eight carbon atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F Coupling) | Rationale & Comparison |

| -OCH₃ | 52 - 55 | Singlet (s) or Quartet (q) if ⁴JCF is resolved | Similar to standard methyl esters.[4][5] A small long-range coupling to F2/F6 is possible. |

| C=O | 160 - 165 | Triplet (t) or dd | Coupled to F2 and F6 (³JCF ≈ 3-5 Hz). Shift is slightly upfield compared to non-fluorinated esters due to fluorine effects. |

| C1 | 115 - 125 | Triplet (t) or dd | Low-intensity quaternary carbon coupled to F2 and F6 (²JCF ≈ 15-25 Hz). |

| C2 / C6 | 140 - 148 | Doublet of Multiplets (dm) | Exhibits a large one-bond ¹JCF coupling (≈ 240-260 Hz) and smaller couplings to other fluorines. |

| C3 / C5 | 138 - 146 | Doublet of Multiplets (dm) | Also shows a large ¹JCF (≈ 240-260 Hz) and couplings to adjacent fluorines. |

| C4 | 135 - 142 | Triplet (t) or dd | Quaternary carbon coupled to F3 and F5 (²JCF ≈ 10-20 Hz). |

Note: The exact chemical shifts and coupling constants for the aromatic carbons can be complex to predict precisely without experimental data but are based on established trends for fluorinated aromatic compounds.[2]

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is essential for confirming the fluorine substitution pattern.[6] The high sensitivity and wide chemical shift range of the ¹⁹F nucleus make it an ideal probe.[7]

-

Symmetry: Due to the molecule's symmetry, the four fluorine atoms are chemically equivalent in two pairs: F2/F6 and F3/F5.

-

Expected Signals: This will result in two signals in the ¹⁹F NMR spectrum.

-

Chemical Shifts: For aromatic fluorines, shifts are typically in the range of -100 to -160 ppm relative to CFCl₃. The electron-donating amino group will shield the ortho-fluorines (F3/F5) more than the meta-fluorines (F2/F6).

-

F3 / F5 (ortho to -NH₂): Predicted δ ≈ -155 to -165 ppm.

-

F2 / F6 (meta to -NH₂): Predicted δ ≈ -140 to -150 ppm.

-

-

Coupling: The two sets of fluorines will couple to each other, likely forming a complex AA'XX' spin system, appearing as two complex multiplets.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum will be dominated by absorptions from the amine, ester, and C-F bonds.

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Functional Group | Comments |

| 3400 - 3500 | N-H Symmetric & Asymmetric Stretch | Amino (-NH₂) | Two distinct, sharp bands are expected for the primary amine. |

| 1720 - 1740 | C=O Stretch | Carbonyl (Ester) | The frequency is expected to be higher than in its non-fluorinated analog (≈1710 cm⁻¹) due to the electron-withdrawing effect of the fluorinated ring.[8] |

| 1620 - 1650 | N-H Scissoring (Bending) | Amino (-NH₂) | A strong band confirming the primary amine. |

| 1500 - 1600 | C=C Aromatic Stretch | Benzene Ring | Multiple bands are expected in this region. |

| 1250 - 1350 | C-O Stretch | Ester | Strong absorption typical for the ester C-O bond. |

| 1100 - 1200 | C-F Stretch | Aryl-Fluoride | Very strong and characteristic absorption bands for C-F bonds, confirming the high degree of fluorination. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

-

Molecular Ion: The exact mass of C₈H₅F₄NO₂ is 223.0256 Da. High-resolution mass spectrometry (HRMS) should detect the molecular ion [M]⁺ or, more commonly, the protonated molecule [M+H]⁺ at m/z 224.0329.[9]

-

Predicted Fragmentation Pathway: Electron Ionization (EI) or Electrospray Ionization (ESI) with fragmentation (MS/MS) would likely show characteristic losses. The primary fragmentation events are predicted to be the loss of the methoxy radical from the ester, followed by the loss of carbon monoxide.

Caption: Predicted major fragmentation pathways in mass spectrometry.

Standard Operating Protocols for Spectroscopic Analysis

Achieving high-quality, reproducible data requires adherence to validated experimental protocols.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often preferred for compounds with amine protons to slow exchange and sharpen the -NH₂ signal.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Set spectral width to cover 0-12 ppm.

-

Use a 30° pulse angle and a relaxation delay (d1) of at least 2 seconds to ensure adequate relaxation.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Set spectral width to cover 0-200 ppm.

-

A longer relaxation delay (d1 = 5s) and more scans (>1024) are needed due to the lower sensitivity of ¹³C and the presence of quaternary carbons.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Crucial Step: Center the spectral window (o2p) around the expected chemical shift (~ -150 ppm) and use a sufficiently wide spectral width (>100 ppm) to capture all fluorine signals.

-

For quantitative analysis, a calibrated 90° pulse and a long relaxation delay (d1 > 5 times the longest T1) are essential.[10]

-

Protocol: IR Spectroscopy (ATR)

-

Instrument Preparation: Record a background spectrum on the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: Perform an automatic baseline correction and ATR correction on the resulting spectrum.

Protocol: High-Resolution Mass Spectrometry (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the Electrospray Ionization (ESI) source at a low flow rate (e.g., 5 µL/min).

-

Data Acquisition: Acquire data in positive ion mode using a Time-of-Flight (TOF) analyzer over a mass range of m/z 50-500.

-

Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee high mass accuracy (< 5 ppm error).

Conclusion

The structural confirmation of this compound relies on a synergistic application of modern spectroscopic techniques. The predicted NMR spectra highlight the profound influence of the fluorine substituents, leading to characteristic chemical shifts and complex coupling patterns in the ¹³C and ¹⁹F domains. IR spectroscopy provides rapid confirmation of essential functional groups, while HRMS validates the elemental composition with high precision. This comprehensive spectroscopic guide provides researchers with the necessary framework to confidently identify and characterize this important fluorinated building block, ensuring its quality and suitability for applications in drug discovery and advanced materials development.

References

- (No valid reference found in search results)

- (No valid reference found in search results)

- (No valid reference found in search results)

-

Acta Crystallographica Section E: Structure Reports Online. (2011). Methyl 2-amino-3,4,5,6-tetra-fluoro-benzoate. PubMed. [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

SpectraBase. (n.d.). 4-Amino-2,3,5,6-tetrafluorobenzoic acid [1H NMR]. [Link]

-

MDPI. (2021). Perfluorination of Aromatic Compounds Reinforce Their van der Waals Interactions with Rare Gases: The Rotational Spectrum of Pentafluoropyridine-Ne. [Link]

- (No valid reference found in search results)

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. RSC Publishing. [Link]

-

PubChemLite. (n.d.). This compound. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-amino-2,3,5,6-tetrafluorobenzoic acid. [Link]

-

National Institutes of Health. (2011). Methyl 2-amino-3,4,5,6-tetrafluorobenzoate. PMC. [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. [Link]

-

PubMed Central. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). [Link]

- (No valid reference found in search results)

- (No valid reference found in search results)

-

PubMed. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. [Link]

-

PubMed. (n.d.). The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. [Link]

- (No valid reference found in search results)

-

SpectraBase. (n.d.). Methyl 4-aminobenzoate [Vapor Phase IR]. [Link]

Sources

- 1. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Methyl 4-aminobenzoate(619-45-4) 1H NMR spectrum [chemicalbook.com]

- 4. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 5. Methyl 4-aminobenzoate(619-45-4) 13C NMR spectrum [chemicalbook.com]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Methyl 4-aminobenzoate(619-45-4) IR Spectrum [m.chemicalbook.com]

- 9. PubChemLite - this compound (C8H5F4NO2) [pubchemlite.lcsb.uni.lu]

- 10. learning.sepscience.com [learning.sepscience.com]

Reactivity profile of "Methyl 4-amino-2,3,5,6-tetrafluorobenzoate"

An In-depth Technical Guide to the Reactivity Profile of Methyl 4-amino-2,3,5,6-tetrafluorobenzoate

Introduction: A Versatile Fluorinated Building Block

This compound is a highly functionalized aromatic compound that serves as a critical building block in modern synthetic chemistry. Its structure is characterized by a perfluorinated benzene ring, an amino group, and a methyl ester functionality. This unique combination of reactive sites, governed by the powerful electron-withdrawing nature of the fluorine atoms, imparts a distinct reactivity profile that makes it an invaluable intermediate in the development of complex molecules.

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic properties.[1][2][3] Polyfluorinated scaffolds, such as the one present in this compound, are therefore of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science.[4] This guide provides an in-depth exploration of the synthesis and key chemical transformations of this compound, offering field-proven insights and detailed protocols for its effective utilization.

Synthesis of the Core Scaffold

The primary route to this compound involves a two-step process starting from the commercially available 2,3,4,5,6-pentafluorobenzoic acid. The key transformations are a regioselective nucleophilic aromatic substitution to introduce the amino group, followed by esterification.

-

Step 1: Amination of Pentafluorobenzoic Acid. The first step is the synthesis of 4-amino-2,3,5,6-tetrafluorobenzoic acid. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction where ammonia selectively displaces the fluorine atom at the C4 position (para) of the pentafluorinated ring.

-

Step 2: Fischer Esterification. The resulting amino acid is then esterified, typically under acidic conditions with methanol, to yield the final product. A similar procedure is documented for the 2-amino isomer, demonstrating the general applicability of this method.[5][6]

Experimental Protocol: Two-Step Synthesis

Part A: Synthesis of 4-amino-2,3,5,6-tetrafluorobenzoic acid [7]

-

Reaction Setup: A mixture of 2,3,4,5,6-pentafluorobenzoic acid (10.0 g) in nitromethane (400 ml) is placed in a high-pressure reaction vessel (bomb).

-

Ammonia Saturation: The solution is saturated with anhydrous ammonia at room temperature.

-

Heating: The sealed vessel is heated to 100°C for 20 hours.

-

Work-up: After cooling, the solvent is removed under reduced pressure, and the resulting solid is purified, typically by recrystallization, to yield 4-amino-2,3,5,6-tetrafluorobenzoic acid.

Part B: Esterification to this compound (Adapted from related procedures[6][8])

-

Reaction Setup: Suspend 4-amino-2,3,5,6-tetrafluorobenzoic acid (0.1 mol) in an excess of methanol (~250 mL) in a round-bottom flask equipped with a reflux condenser.

-

Acid Catalyst: Cool the mixture in an ice-water bath and slowly add concentrated sulfuric acid (10 mL) dropwise with stirring.

-

Reflux: Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting acid is consumed.

-

Neutralization: Cool the reaction mixture to room temperature and pour it carefully into a beaker containing ice water and sodium bicarbonate solution (5%). Add solid sodium bicarbonate portion-wise until gas evolution ceases and the pH is neutral (~7-8).

-

Isolation: The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry in vacuo to yield this compound.

| Parameter | Value | Reference |

| Starting Material | 2,3,4,5,6-Pentafluorobenzoic Acid | [7] |

| Reagents | Anhydrous Ammonia, Nitromethane, Methanol, H₂SO₄ | [7][8] |

| Reaction Time | 20 hours (Amination) + 4-6 hours (Esterification) | [7][8] |

| Expected Yield | >75% over two steps | N/A |

Core Reactivity Profile: A Trifecta of Functionality

The reactivity of this compound is dominated by the interplay between the electron-deficient aromatic ring and its three distinct functional groups.

Nucleophilic Aromatic Substitution (SNAr) at the Ring

Mechanistic Principle: The tetrafluorinated ring is highly activated towards nucleophilic attack due to the intense inductive effect of the fluorine atoms. SNAr reactions on such systems typically proceed through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9][10] While recent studies suggest some SNAr reactions can be concerted, the classic stepwise model remains a powerful predictive tool for highly activated systems.[11][12][13] The amino group directs incoming nucleophiles to the ortho positions (C3 and C5).

Causality Behind Reactivity: The C-F bonds are highly polarized, and the fluorine atoms are effective leaving groups, especially when the aromatic ring's electron density is depleted. This allows for the displacement of one or more fluorine atoms by a variety of nucleophiles (e.g., alkoxides, thiolates, amines) under relatively mild conditions.

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Methyl 2-amino-3,4,5,6-tetrafluorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Synthetic Versatility of Methyl 4-amino-2,3,5,6-tetrafluorobenzoate: A Gateway to Novel Fluorinated Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, agrochemicals, and materials science.[1][2] The unique physicochemical properties of the fluorine atom—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity to target proteins, and electronic properties.[3] Methyl 4-amino-2,3,5,6-tetrafluorobenzoate, a polysubstituted benzene derivative, presents a compelling scaffold for the development of novel chemical entities. This guide explores the potential derivatives of this compound, offering a technical overview of its reactivity and providing scientifically grounded, step-by-step protocols for the synthesis of a diverse array of potential derivatives.

The core structure of this compound offers two primary reactive sites for derivatization: the nucleophilic amino group and the electrophilic methyl ester. The tetrafluorinated phenyl ring, while generally deactivated towards electrophilic aromatic substitution, can participate in nucleophilic aromatic substitution and serves as a robust, metabolically stable core. This guide will delve into the derivatization possibilities at both the amino and ester functionalities, as well as the potential for this molecule to serve as a building block for more complex heterocyclic systems.

I. Derivatization via the Amino Group: Expanding Functionality

The primary amino group of this compound is a versatile handle for introducing a wide range of functional groups through acylation, alkylation, and diazotization reactions.

N-Acylation: Formation of Amide Derivatives

The synthesis of N-acyl derivatives is a fundamental transformation that can be readily achieved by reacting the parent amine with various acylating agents. This reaction is crucial for creating amide bonds, which are prevalent in pharmaceuticals.

Causality of Experimental Choices: The choice of acylating agent and reaction conditions is dictated by the reactivity of the acylating agent and the desired purity of the final product. Acyl chlorides and anhydrides are highly reactive and suitable for this transformation. The use of a base, such as pyridine or triethylamine, is essential to neutralize the acidic byproduct (HCl or carboxylic acid) and drive the reaction to completion. For less reactive acylating agents, coupling reagents commonly used in peptide synthesis can be employed.

Experimental Protocol: Synthesis of Methyl 4-acetamido-2,3,5,6-tetrafluorobenzoate

-

Materials:

-

This compound

-

Acetyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired N-acetylated derivative.

-

N-Alkylation: Introducing Alkyl Substituents

N-alkylation of the amino group can be achieved through various methods, including reductive amination and direct alkylation with alkyl halides. These derivatives are valuable in modulating the steric and electronic properties of the molecule.

Causality of Experimental Choices: Reductive amination is often preferred as it minimizes the risk of over-alkylation, which can be a challenge with direct alkylation methods. This two-step, one-pot procedure involves the formation of an imine intermediate followed by its reduction. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.

Experimental Protocol: Synthesis of Methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate via Reductive Amination

-

Materials:

-

This compound

-

Benzaldehyde

-

Sodium triacetoxyborohydride

-

Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of this compound (1.0 eq) in DCE, add benzaldehyde (1.1 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the N-benzylated product.

-

Diazotization and Subsequent Transformations

The amino group can be converted to a diazonium salt, a highly versatile intermediate that can be transformed into a wide range of functionalities, including halogens, hydroxyl, and cyano groups, through Sandmeyer and related reactions.[4][5]

Causality of Experimental Choices: Diazotization reactions are typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[6] The choice of the subsequent trapping nucleophile determines the final product. For instance, cuprous chloride will yield the chloro derivative, while potassium iodide will yield the iodo derivative.

Experimental Protocol: Synthesis of Methyl 4-chloro-2,3,5,6-tetrafluorobenzoate via Sandmeyer Reaction

-

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Copper(I) chloride (CuCl)

-

Ice

-

-

Procedure:

-

Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water and cool to 0 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of NaNO₂ (1.1 eq) dropwise, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

-

In a separate flask, dissolve CuCl (1.2 eq) in concentrated HCl and cool to 0 °C.

-

Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

-

II. Derivatization at the Methyl Ester: Amides, Hydrazides, and Alcohols

The methyl ester group provides a handle for the synthesis of amides, hydrazides, and for reduction to the corresponding alcohol, opening up further avenues for derivatization.

Amide Synthesis via Aminolysis

Direct aminolysis of the methyl ester with an amine can be challenging but can be achieved under forcing conditions or with catalysis. A more common approach is the hydrolysis of the ester to the carboxylic acid followed by amide coupling.

Causality of Experimental Choices: The direct aminolysis of unactivated esters often requires high temperatures or the use of a catalyst. A more reliable two-step procedure involves initial hydrolysis of the ester to the corresponding carboxylic acid, which is then activated and coupled with an amine using standard peptide coupling reagents like HATU or EDC/HOBt.

Experimental Protocol: Synthesis of 4-Amino-N-benzyl-2,3,5,6-tetrafluorobenzamide

-

Step 1: Hydrolysis of the Methyl Ester

-

Dissolve this compound in a mixture of methanol and water.

-

Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Acidify the reaction mixture with 1 M HCl to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to obtain 4-amino-2,3,5,6-tetrafluorobenzoic acid.[7]

-

-

Step 2: Amide Coupling

-

Dissolve 4-amino-2,3,5,6-tetrafluorobenzoic acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and diisopropylethylamine (DIPEA) (2.5 eq) and stir for 10 minutes.

-

Add benzylamine (1.2 eq) and continue stirring at room temperature for 12-16 hours.

-

Pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

-

III. Heterocyclic Synthesis: Building Complexity

This compound is a valuable precursor for the synthesis of various fluorinated heterocyclic compounds, which are of significant interest in medicinal chemistry.

Synthesis of Fluorinated Quinolones